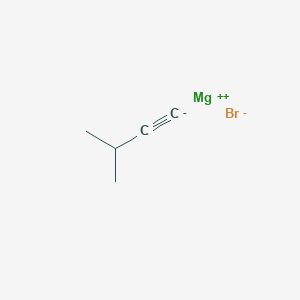
magnesium;3-methylbut-1-yne;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;3-methylbut-1-yne;bromide is an organometallic compound that features a magnesium atom bonded to a 3-methylbut-1-yne group and a bromide ion. This compound is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;3-methylbut-1-yne;bromide can be synthesized by reacting 3-methylbut-1-yne with magnesium in the presence of an ether solvent. The reaction typically proceeds as follows:
- Dissolve magnesium turnings in dry ether.
- Add 3-methylbut-1-yne to the solution.
- Allow the reaction to proceed at room temperature until the magnesium is fully consumed.
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and solvent purity to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Magnesium;3-methylbut-1-yne;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution: Can participate in substitution reactions where the bromide ion is replaced by another nucleophile.
Oxidation and Reduction: Can be involved in redox reactions, although these are less common.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of an acid to form secondary and tertiary alcohols.
Halides: Can react with alkyl halides to form new carbon-carbon bonds.
Solvents: Typically requires dry ether or tetrahydrofuran (THF) as solvents to prevent the Grignard reagent from decomposing.
Major Products
Alcohols: Primary, secondary, or tertiary alcohols depending on the carbonyl compound used.
Alkanes: When reacted with water or alcohols, it forms alkanes.
Scientific Research Applications
Magnesium;3-methylbut-1-yne;bromide has several applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of pharmaceutical intermediates.
Material Science: Used in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst in certain organic reactions.
Mechanism of Action
The mechanism of action of magnesium;3-methylbut-1-yne;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of a new carbon-carbon bond and the subsequent formation of an alcohol after protonation.
Comparison with Similar Compounds
Similar Compounds
- Magnesium;3-methylbut-1-yne;chloride
- Magnesium;3-methylbut-1-yne;iodide
- Magnesium;3-methylbut-1-yne;fluoride
Uniqueness
Magnesium;3-methylbut-1-yne;bromide is unique due to its specific reactivity and stability compared to its chloride, iodide, and fluoride counterparts. The bromide ion provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis.
Properties
CAS No. |
112482-54-9 |
|---|---|
Molecular Formula |
C5H7BrMg |
Molecular Weight |
171.32 g/mol |
IUPAC Name |
magnesium;3-methylbut-1-yne;bromide |
InChI |
InChI=1S/C5H7.BrH.Mg/c1-4-5(2)3;;/h5H,2-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
SICJYJWJLXCCFZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C#[C-].[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















